N-benzyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide
Overview
Description
N-benzyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide, also known as BOPP, is a sulfonamide-based compound that has been extensively studied for its potential applications in the field of medicinal chemistry. BOPP is a potent inhibitor of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in many types of cancer cells.
Mechanism of Action
N-benzyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide inhibits the activity of CA IX by binding to its active site and preventing the conversion of carbon dioxide to bicarbonate. This leads to a decrease in extracellular pH, which in turn inhibits tumor growth and metastasis. In addition, this compound has also been shown to inhibit the activity of other carbonic anhydrase isoforms, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to have potent anti-tumor activity in preclinical models. In addition, this compound has also been investigated for its potential applications in the treatment of other diseases such as glaucoma and epilepsy. However, the biochemical and physiological effects of this compound on normal tissues and organs are not well understood.
Advantages and Limitations for Lab Experiments
N-benzyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide has several advantages for lab experiments, including its potent anti-tumor activity and selectivity for CA IX. However, this compound also has several limitations, including its poor solubility in aqueous solutions, which may limit its bioavailability and efficacy in vivo.
Future Directions
There are several future directions for the development of N-benzyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide and related compounds. One potential direction is the optimization of the synthesis method to improve the yield and purity of this compound. Another direction is the development of more potent and selective CA IX inhibitors based on the structure of this compound. In addition, the therapeutic potential of this compound and related compounds in other diseases such as glaucoma and epilepsy should be further investigated. Finally, the biochemical and physiological effects of this compound on normal tissues and organs should be studied in more detail to better understand its safety profile.
Scientific Research Applications
N-benzyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide has been extensively studied for its potential applications in the field of cancer therapy. CA IX is overexpressed in many types of cancer cells and plays a critical role in tumor growth and survival. This compound has been shown to inhibit the activity of CA IX, leading to a decrease in tumor growth and metastasis in preclinical models. In addition, this compound has also been investigated for its potential applications in the treatment of other diseases such as glaucoma and epilepsy.
properties
IUPAC Name |
N-benzyl-2-methyl-5-(2-oxopyrrolidin-1-yl)benzenesulfonamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O3S/c1-14-9-10-16(20-11-5-8-18(20)21)12-17(14)24(22,23)19-13-15-6-3-2-4-7-15/h2-4,6-7,9-10,12,19H,5,8,11,13H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMTZOPQLAKWNAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2CCCC2=O)S(=O)(=O)NCC3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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